3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate
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Description
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various scientific studies. In
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including structures similar to 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate, is a critical area of research. These compounds serve as essential intermediates for producing biologically active molecules. Studies have optimized synthetic routes to enhance yields and reduce environmental impact, demonstrating the versatility and potential of these compounds for further application in drug development and other fields (Liu, Xu, & Xiong, 2017).
Antifungal and Antimicrobial Activities
Several pyrazole derivatives have been investigated for their antifungal and antimicrobial properties. For instance, compounds containing the pyrazole ring have shown potent fungicidal activity against various pathogens, highlighting their potential as novel antifungal agents (Li, Zhang, Liu, Yang, & Liu, 2006). Additionally, antimycobacterial activity has been observed in novel pyrazole derivatives, suggesting their applicability in treating tuberculosis and related bacterial infections (Ali & Yar, 2007).
Corrosion Inhibition
Pyrazoline derivatives, closely related to pyrazole compounds, have been utilized to enhance the corrosion resistance of metals, an application critical in industries such as petroleum refining and construction. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal components (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).
Computational and Pharmacological Evaluation
The computational and pharmacological evaluation of pyrazole derivatives has also been a significant focus. These studies involve toxicity assessment, tumor inhibition, and exploring anti-inflammatory and analgesic actions, thereby providing a comprehensive understanding of the pharmacological potential of these compounds (Faheem, 2018).
Agricultural Chemistry
In agricultural chemistry, pyrazole derivatives have been synthesized and tested for their fungicidal activity, offering new solutions for crop protection. These compounds exhibit broad-spectrum efficacy against fungi, presenting a promising avenue for developing novel fungicides (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJHDVXPYWVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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